molecular formula C10H13N3O4 B2861449 2-(3-Morpholino-6-oxopyridazin-1(6H)-yl)acetic acid CAS No. 1269533-24-5

2-(3-Morpholino-6-oxopyridazin-1(6H)-yl)acetic acid

Cat. No.: B2861449
CAS No.: 1269533-24-5
M. Wt: 239.231
InChI Key: GSRZFBDHFOCIBR-UHFFFAOYSA-N
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Description

2-(3-Morpholino-6-oxopyridazin-1(6H)-yl)acetic acid is a synthetic organic compound that belongs to the class of pyridazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Morpholino-6-oxopyridazin-1(6H)-yl)acetic acid typically involves the reaction of a pyridazinone derivative with morpholine and acetic acid. The reaction conditions may include:

    Temperature: Moderate to high temperatures (e.g., 80-150°C)

    Solvent: Common solvents like ethanol, methanol, or water

    Catalysts: Acid or base catalysts to facilitate the reaction

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Morpholino-6-oxopyridazin-1(6H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate or hydrogen peroxide

    Reduction: Reduction to lower oxidation states using reducing agents like sodium borohydride or lithium aluminum hydride

    Substitution: Nucleophilic or electrophilic substitution reactions with various reagents

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Ethanol, methanol, water

    Catalysts: Acid or base catalysts

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules

    Biology: As a probe to study biological processes and interactions

    Medicine: Potential therapeutic applications due to its biological activity

    Industry: Use in the development of new materials or chemical processes

Mechanism of Action

The mechanism of action of 2-(3-Morpholino-6-oxopyridazin-1(6H)-yl)acetic acid involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone Derivatives: Compounds with similar core structures but different substituents

    Morpholine Derivatives: Compounds containing the morpholine ring with various functional groups

Uniqueness

2-(3-Morpholino-6-oxopyridazin-1(6H)-yl)acetic acid is unique due to its specific combination of the pyridazinone and morpholine moieties, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

IUPAC Name

2-(3-morpholin-4-yl-6-oxopyridazin-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O4/c14-9-2-1-8(11-13(9)7-10(15)16)12-3-5-17-6-4-12/h1-2H,3-7H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSRZFBDHFOCIBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN(C(=O)C=C2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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